3-(Cyanomethyl)benzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-(Cyanomethyl)benzene-1-sulfonyl chloride involves the use of 3-Aminobenzonitrile. The crude product is purified by column chromatography to get the pure 3-cyanobenzene-1-sulfonyl chloride .Molecular Structure Analysis
The InChI code for 3-(Cyanomethyl)benzene-1-sulfonyl chloride is 1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 . This compound has a structure with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds .Chemical Reactions Analysis
3-(Cyanomethyl)benzene-1-sulfonyl chloride is involved in electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Scientific Research Applications
Application in Chemical Synthesis
- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” is used in the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids . Sulfonyl fluorides have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance .
- Methods of Application or Experimental Procedures: A facile cascade process was developed for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
- Summary of Results or Outcomes: The protocol resulted in a diverse set of sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library . These sulfonyl fluorides have found remarkable utility as covalent probes in chemical biology, which enable the efficient targeting of active-site amino acid residues .
Application in Electrophilic Aromatic Substitution
- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .
- Methods of Application or Experimental Procedures: The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Summary of Results or Outcomes: The result of this reaction is a substitution product of benzene .
Application in Preparation of Sulfonamides and Sulfonate Esters
- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used to prepare sulfonamides and sulfonate esters . These compounds have various applications in the field of pharmaceuticals and organic synthesis .
- Methods of Application or Experimental Procedures: The compound reacts with compounds containing reactive N-H and O-H bonds to form sulfonamides and sulfonate esters respectively .
- Summary of Results or Outcomes: The result of this reaction is the formation of sulfonamides and sulfonate esters .
Application in Continuous Flow Synthesis
- Summary of the Application: “3-(Cyanomethyl)benzene-1-sulfonyl chloride” can be used in a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols . This method uses 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
- Methods of Application or Experimental Procedures: The reaction involves the use of a small reactor volume (639 μL) and short residence time (41 s), which affords a very high space–time yield (6.7 kg L −1 h −1) for the model system . The successful operation within a continuous flow environment enabled exquisite control over the reaction parameters, and improved the inherent safety of the process by circumventing thermal runaway .
- Summary of Results or Outcomes: The optimal conditions were applied to react aliphatic and aromatic disulfides and thiols to their corresponding sulfonyl chlorides in good yields .
Safety And Hazards
properties
IUPAC Name |
3-(cyanomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGOWVIEWCNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)benzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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